molecular formula C13H9Cl2NO B14158945 4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol CAS No. 5278-80-8

4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol

Cat. No.: B14158945
CAS No.: 5278-80-8
M. Wt: 266.12 g/mol
InChI Key: WWQNRMAULXTBRX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol typically involves the reaction between 4-chloroaniline and 2-chloro-6-hydroxybenzaldehyde in the presence of glacial acetic acid and anhydrous ethanol . The mixture is refluxed for several hours, and the product is obtained by recrystallization from anhydrous tetrahydrofuran .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Chlorine (Cl₂) in the presence of a catalyst such as iron (Fe).

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms enhances its reactivity and potential for forming various derivatives .

Properties

CAS No.

5278-80-8

Molecular Formula

C13H9Cl2NO

Molecular Weight

266.12 g/mol

IUPAC Name

4-chloro-2-[(3-chlorophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H9Cl2NO/c14-10-2-1-3-12(7-10)16-8-9-6-11(15)4-5-13(9)17/h1-8,17H

InChI Key

WWQNRMAULXTBRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=CC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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